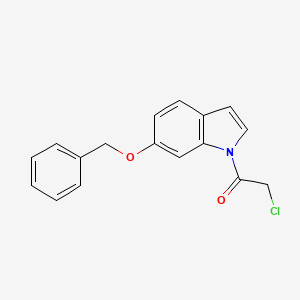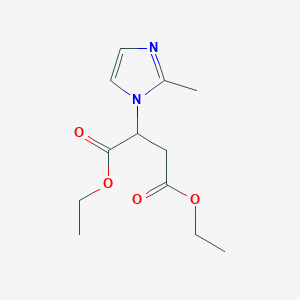
Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate is a chemical compound that features an imidazole ring, a common heterocyclic structure in organic chemistry Imidazoles are known for their versatility and are found in various biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include the use of continuous flow reactors and automated systems to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(1H-Imidazol-1-yl)ethanol
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
Comparison: Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate is unique due to its ester functional groups, which provide additional reactivity and potential for derivatization. Compared to other imidazole derivatives, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in both aqueous and organic environments .
Eigenschaften
CAS-Nummer |
164223-26-1 |
|---|---|
Molekularformel |
C12H18N2O4 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
diethyl 2-(2-methylimidazol-1-yl)butanedioate |
InChI |
InChI=1S/C12H18N2O4/c1-4-17-11(15)8-10(12(16)18-5-2)14-7-6-13-9(14)3/h6-7,10H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
QSDLQWUFBNMKDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)N1C=CN=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


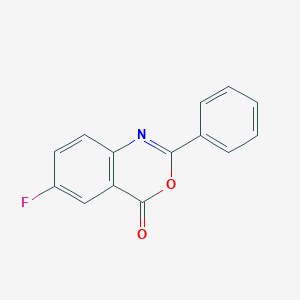
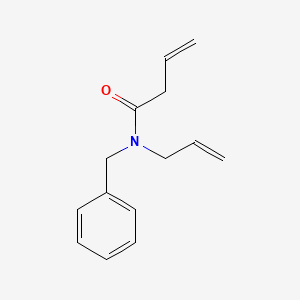
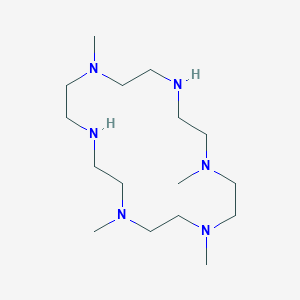
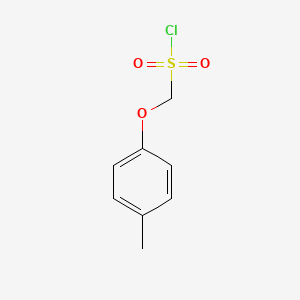
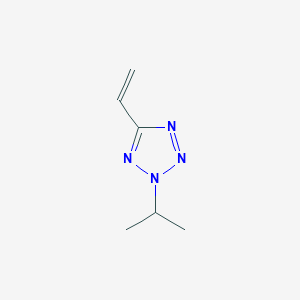
![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
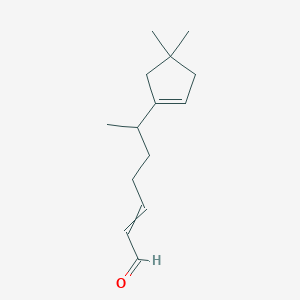
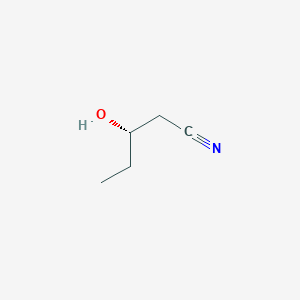
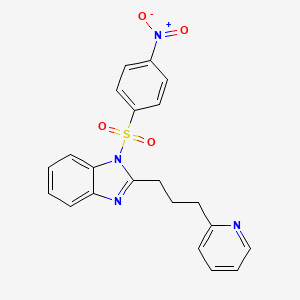
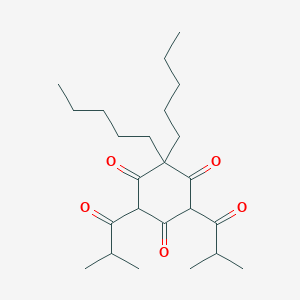
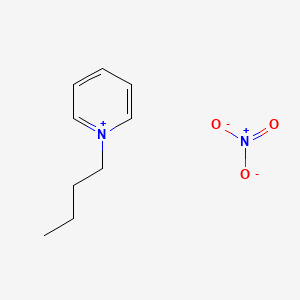
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)
